Moclobemide-d8

Bioanalysis LC-MS/MS Internal Standard

Moclobemide-d8 (Ro111163-d8) is the analytically irreplaceable deuterated internal standard for LC-MS/MS quantification of moclobemide. With eight deuterium atoms providing a +8 Da mass shift, it co-elutes with the analyte while remaining spectrometrically distinct—a gold-standard requirement for bioanalytical method validation. Only this stable isotope-labeled analog corrects for matrix effects and ionization variability with the precision demanded by bioavailability, bioequivalence, forensic confirmation, and clinical TDM studies.

Molecular Formula C13H17ClN2O2
Molecular Weight 276.79 g/mol
Cat. No. B15142415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoclobemide-d8
Molecular FormulaC13H17ClN2O2
Molecular Weight276.79 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i7D2,8D2,9D2,10D2
InChIKeyYHXISWVBGDMDLQ-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moclobemide-d8: Analytical Selector Guide for the d8-Deuterated Internal Standard


Moclobemide-d8 (Ro111163-d8, CAS 2309010-25-9) is a stable, isotopically labeled analog of the reversible monoamine oxidase A (MAO-A) inhibitor moclobemide, in which eight hydrogen atoms in the morpholine ring are replaced by deuterium atoms . This compound is exclusively used as an internal standard (IS) in mass spectrometry (MS)-based quantitative bioanalytical assays, such as LC-MS/MS, for the precise measurement of moclobemide in complex biological matrices [1].

Why Moclobemide-d8 Cannot Be Substituted with Unlabeled Moclobemide or Other Analogs in MS Quantification


In quantitative bioanalysis, substituting Moclobemide-d8 with non-deuterated moclobemide or an alternative compound is analytically invalid. Accurate quantification by LC-MS/MS relies on an internal standard that co-elutes with the target analyte (moclobemide) to correct for matrix effects and ionization variability, yet is uniquely distinguishable by the mass spectrometer [1]. Unlabeled moclobemide (CAS 71320-77-9) shares the same molecular weight and fragmentation pattern, making it indistinguishable from the analyte and thus useless as an IS. Similarly, other in-class compounds will have different extraction recoveries and ionization efficiencies, failing to track the analyte's behavior through the sample preparation and detection process. The use of a stable isotope-labeled analog, such as Moclobemide-d8, is the gold standard method for achieving the required accuracy and precision in bioanalytical method validation [1].

Quantitative Differentiation of Moclobemide-d8: Evidence for Selection


Moclobemide-d8 vs. Unlabeled Moclobemide: Mass Difference for MS Resolution

The primary and essential differentiation for an internal standard is its unique mass-to-charge ratio (m/z) relative to the analyte. The incorporation of eight deuterium atoms provides a nominal mass increase of +8 Da for Moclobemide-d8 (molecular weight 276.79 g/mol) compared to unlabeled moclobemide (molecular weight 268.74 g/mol) . This mass difference ensures that the internal standard signal is fully resolved by the mass spectrometer and does not interfere with the analyte peak, which is a fundamental requirement for accurate quantitation using isotope dilution mass spectrometry.

Bioanalysis LC-MS/MS Internal Standard

Moclobemide-d8 vs. Moclobemide-d4: Evaluating the Analytical Mass Window

While both Moclobemide-d4 and Moclobemide-d8 serve the same purpose as an internal standard, the d8-labeled version provides a larger mass difference relative to the parent drug. Moclobemide-d8 exhibits a +8 Da mass shift, compared to the +4 Da shift of Moclobemide-d4 . This larger mass difference can be advantageous in complex matrices where potential interfering ions or metabolites might have m/z values closer to the +4 Da shift, thereby reducing the risk of analytical interference and improving assay specificity.

Method Development Isotope Purity LC-MS

Moclobemide-d8 Isotopic Enrichment for Minimizing Quantitative Bias

For a deuterated internal standard to provide accurate quantification, its isotopic purity must be high. The presence of unlabeled (d0) or partially labeled species (e.g., d7) in the standard material will contribute to the signal at the analyte's m/z, leading to an overestimation of its concentration. Moclobemide-d8 is typically supplied with a certified minimum isotopic enrichment of 98% [1]. This high level of enrichment ensures that the contribution of the internal standard to the analyte's signal is minimal, a critical parameter for maintaining method accuracy, especially at low analyte concentrations.

Analytical Chemistry Reference Standards Method Validation

Moclobemide-d8 Purity and Its Impact on Analytical Method Reproducibility

The chemical purity of the internal standard is critical for ensuring that it does not introduce interfering impurities or degrade to form the analyte. Moclobemide-d8 is generally specified with a high chemical purity (≥ 98%) by suppliers . This level of purity, combined with its specific use as a reference standard, makes it a reliable and consistent reagent for long-term pharmacokinetic and therapeutic drug monitoring studies, where batch-to-batch reproducibility is essential [1].

Quality Control Reference Standard Bioanalytical Method Validation

Validated Applications and Use Cases for Moclobemide-d8


Quantitative Bioanalysis of Moclobemide in Pharmacokinetic Studies

Moclobemide-d8 is the definitive internal standard for the accurate and precise quantification of moclobemide in biological matrices (e.g., plasma, serum, urine) using LC-MS/MS [1]. Its high isotopic enrichment and +8 Da mass shift ensure it can correct for matrix effects and instrument variability, enabling the generation of reliable concentration-time profiles required for bioavailability and bioequivalence studies [1].

Therapeutic Drug Monitoring (TDM) and Clinical Research Assays

For clinical laboratories developing and validating assays to monitor moclobemide levels in patient samples, Moclobemide-d8 is an essential component [2]. The high purity and stability of this reference standard ensure that the assay remains accurate and reproducible over time, which is critical for patient safety and dose optimization.

Forensic Toxicology Confirmation

In forensic analysis, the identification and quantification of a substance must be unambiguous. The use of Moclobemide-d8 as an internal standard provides a second dimension of identification (co-elution with a distinct mass) that confirms the presence of moclobemide with high confidence, satisfying the rigorous evidentiary requirements for forensic casework [1].

Metabolic Stability and Drug-Drug Interaction Studies

When studying the metabolism of moclobemide in vitro (e.g., using liver microsomes or hepatocytes), Moclobemide-d8 can be used as an analytical internal standard to accurately measure the depletion of the parent drug over time. This is vital for understanding metabolic pathways and predicting potential drug-drug interactions involving CYP2C19 [2].

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